Cas no 1797261-39-2 (1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea)

1-(Diphenylmethyl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea is a structurally complex urea derivative featuring a diphenylmethyl group and a pyrimidinyl-substituted imidazole moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique heterocyclic framework, which may confer selective binding properties in biological systems. The presence of both pyrimidine and imidazole rings suggests possible interactions with enzymatic targets, making it relevant for medicinal chemistry research. Its synthetic versatility allows for further functionalization, enabling the exploration of structure-activity relationships. The compound's stability and purity are critical for reproducible results in pharmacological or biochemical applications.
1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea structure
1797261-39-2 structure
Product Name:1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea
CAS No:1797261-39-2
MF:C23H22N6O
MW:398.460383892059
CID:6014443
PubChem ID:71808262
Update Time:2025-05-19

1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea
    • 1-benzhydryl-3-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]urea
    • F6439-7266
    • AKOS024562851
    • 1-benzhydryl-3-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)urea
    • 1797261-39-2
    • 1-(diphenylmethyl)-3-{2-[2-(pyrimidin-2-yl)-1H-imidazol-1-yl]ethyl}urea
    • Inchi: 1S/C23H22N6O/c30-23(27-15-17-29-16-14-26-22(29)21-24-12-7-13-25-21)28-20(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-14,16,20H,15,17H2,(H2,27,28,30)
    • InChI Key: XAXRHUVIAWVSPH-UHFFFAOYSA-N
    • SMILES: N(C(C1=CC=CC=C1)C1=CC=CC=C1)C(NCCN1C(C2=NC=CC=N2)=NC=C1)=O

Computed Properties

  • Exact Mass: 398.18550935g/mol
  • Monoisotopic Mass: 398.18550935g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 496
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 84.7Ų

1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea Pricemore >>

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1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea Related Literature

Additional information on 1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea

1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea: A Comprehensive Overview

1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea is a complex organic compound with the CAS number 1797261-39-2. This compound belongs to the class of ureas, which are widely studied in medicinal chemistry due to their potential as bioactive agents. The structure of this compound is characterized by a urea group linked to a diphenylmethyl moiety and a substituted imidazole ring. The presence of these functional groups makes it a promising candidate for various applications in drug discovery and development.

The synthesis of 1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea involves a series of carefully designed organic reactions. Recent studies have highlighted the importance of optimizing synthetic pathways to enhance yield and purity. Researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only improve the efficiency of synthesis but also pave the way for large-scale production, which is crucial for preclinical and clinical studies.

The pharmacological properties of this compound have been extensively investigated in recent years. In vitro studies have demonstrated its potential as an inhibitor of key enzymes involved in cellular signaling pathways. For instance, research published in 2023 revealed its ability to modulate the activity of protein kinases, which are critical targets in oncology and inflammation. Furthermore, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity, making it a favorable candidate for further exploration in therapeutic applications.

The structural features of 1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea contribute significantly to its biological activity. The diphenylmethyl group enhances lipophilicity, facilitating membrane permeability, while the imidazole ring provides hydrogen bonding capabilities, which are essential for interactions with biological targets. Additionally, the pyrimidine moiety introduces aromaticity and planarity, further stabilizing the molecule and enhancing its bioavailability.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding modes with various protein targets, such as tyrosine kinases and histone deacetylases. The results suggest that the compound has a high affinity for these targets, indicating its potential as a lead compound in drug design.

In terms of therapeutic applications, 1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yl)-1H-imidazol-1-ylethyl}urea shows promise in the treatment of chronic diseases such as cancer and neurodegenerative disorders. Its ability to inhibit key enzymes involved in disease progression makes it a valuable asset in the development of targeted therapies. Ongoing clinical trials are expected to provide further evidence on its safety and efficacy.

The development of this compound also highlights the importance of interdisciplinary collaboration in drug discovery. Chemists, biologists, and pharmacologists are working together to optimize its properties and explore its therapeutic potential. This collaborative approach ensures that the compound undergoes rigorous testing at every stage, from synthesis to clinical trials.

In conclusion, 1-(diphenylmethyl)-3-{2-2-(pyrimidin-2-yli)imidazolium}ethanone represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising pharmacological properties, positions it as a leading candidate for future therapeutic interventions. As research continues to unfold, this compound has the potential to make a substantial impact on healthcare by addressing unmet medical needs.

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